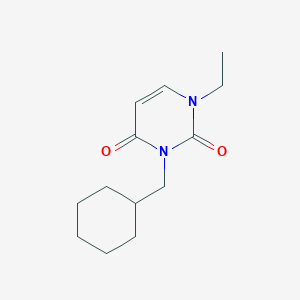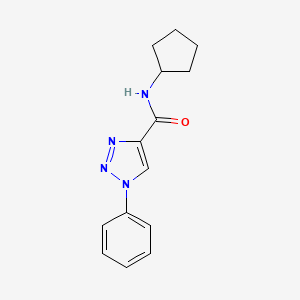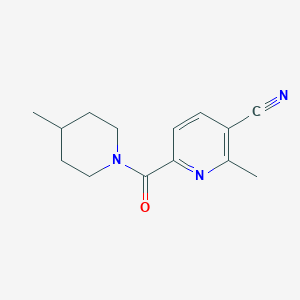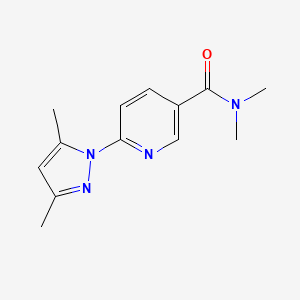
3-(Cyclohexylmethyl)-1-ethylpyrimidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Cyclohexylmethyl)-1-ethylpyrimidine-2,4-dione, also known as Cyclohexylmethyl-Ethylpyrimidinedione (CMED), is a pyrimidine derivative that has been extensively studied for its potential use in various scientific research applications. The compound has been found to possess several interesting biochemical and physiological effects, making it a promising candidate for further research in the field of medicine.
Mécanisme D'action
The mechanism of action of CMED is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in the development and progression of cancer and neurodegenerative diseases. Studies have shown that CMED inhibits the activity of topoisomerase II, an enzyme involved in DNA replication and repair, leading to the accumulation of DNA damage and apoptosis in cancer cells. Additionally, CMED has been found to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, a neurotransmitter involved in cognitive function.
Biochemical and Physiological Effects:
CMED has been found to have several interesting biochemical and physiological effects, including anti-tumor, neuroprotective, and anti-inflammatory properties. Studies have shown that CMED inhibits the production of pro-inflammatory cytokines, such as interleukin-1 beta and tumor necrosis factor-alpha, in vitro and in vivo, suggesting that the compound may have potential as an anti-inflammatory agent.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using CMED in laboratory experiments is its relatively low toxicity, making it a safe and effective compound for in vitro and in vivo studies. However, one limitation of using CMED is its low solubility in aqueous solutions, which may limit its effectiveness in certain experimental settings.
Orientations Futures
There are several potential future directions for research on CMED, including:
1. Further studies on the mechanism of action of CMED, with a focus on its interactions with key enzymes and signaling pathways involved in cancer and neurodegenerative diseases.
2. Exploration of the potential use of CMED in combination with other anti-tumor and neuroprotective agents, to enhance its effectiveness and reduce potential side effects.
3. Investigation of the potential use of CMED in the treatment of other diseases, such as autoimmune disorders and infectious diseases.
4. Development of new synthesis methods for CMED, to improve its solubility and effectiveness in laboratory experiments.
In conclusion, CMED is a promising compound with several interesting biochemical and physiological effects, making it a promising candidate for further research in the field of medicine. Further studies on the mechanism of action and potential therapeutic applications of CMED may lead to the development of new treatments for cancer, neurodegenerative diseases, and other illnesses.
Méthodes De Synthèse
The synthesis of CMED involves the reaction of ethyl acetoacetate with cyclohexylmethylamine and urea in the presence of a catalyst. The resulting product is then purified through recrystallization, yielding a white crystalline powder with a melting point of 133-136°C.
Applications De Recherche Scientifique
CMED has been studied for its potential use in the treatment of various diseases, including cancer and Alzheimer's disease. Studies have shown that the compound has anti-tumor properties, inhibiting the growth of cancer cells in vitro and in vivo. Additionally, CMED has been found to have neuroprotective effects, reducing the accumulation of amyloid-beta protein in the brain, a hallmark of Alzheimer's disease.
Propriétés
IUPAC Name |
3-(cyclohexylmethyl)-1-ethylpyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2/c1-2-14-9-8-12(16)15(13(14)17)10-11-6-4-3-5-7-11/h8-9,11H,2-7,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VISZELLXQUHZGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=O)N(C1=O)CC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Cyclohexylmethyl)-1-ethylpyrimidine-2,4-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-bromo-N-methyl-N-[(5-methylfuran-2-yl)methyl]furan-3-carboxamide](/img/structure/B7558461.png)

![1-[2-[4-(2,2-Diphenylacetyl)piperazin-1-yl]-2-oxoethyl]pyrrolidine-2,5-dione](/img/structure/B7558470.png)
![N-[1-oxo-1-[2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)pyrrolidin-1-yl]propan-2-yl]thiophene-2-carboxamide](/img/structure/B7558473.png)


![2-Bicyclo[2.2.1]heptanyl(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B7558490.png)






![1-[3-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B7558545.png)